molecular formula C17H23ClN2O3S B5374529 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine

1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine

Cat. No. B5374529
M. Wt: 370.9 g/mol
InChI Key: RJCIWZLBAADWDV-UHFFFAOYSA-N
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Description

1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine functions as a selective blocker of the sigma-1 receptor, a protein that plays a crucial role in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. By blocking the sigma-1 receptor, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can modulate neurotransmitter release and reduce inflammation, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can reduce neuropathic pain in animal models by decreasing the release of glutamate, a neurotransmitter that plays a key role in pain signaling. 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the hypothalamic-pituitary-adrenal axis, a system that regulates stress response. Additionally, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is its selectivity for the sigma-1 receptor, which allows for more precise modulation of cellular processes. However, its potency and efficacy can vary depending on the experimental conditions, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several potential future directions for 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine research, including its use in combination with other drugs for enhanced therapeutic effects, its application in the treatment of other neurological disorders such as Alzheimer's disease, and the development of more potent and selective sigma-1 receptor antagonists. Additionally, studies investigating the long-term effects of 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine on cognitive function and behavior are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is a chemical compound that has shown promising results in various scientific research applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Its selective blockade of the sigma-1 receptor allows for more precise modulation of cellular processes, although further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. With its potential therapeutic applications and future directions for research, 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine is an exciting area of study in the field of neuroscience.

Synthesis Methods

1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzene sulfonamide with proline to form 1-[(4-chlorophenyl)sulfonyl]proline. This intermediate is then reacted with 4-methylpiperidine to obtain 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine.

Scientific Research Applications

1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperidine has shown promising results in various scientific research applications, including its potential as a treatment for neuropathic pain, anxiety, and depression. Studies have also investigated its effects on cognitive function, addiction, and neuroprotection.

properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-13-8-11-19(12-9-13)17(21)16-3-2-10-20(16)24(22,23)15-6-4-14(18)5-7-15/h4-7,13,16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCIWZLBAADWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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